5-Chloroisoquinolin-6-amine

Description

BenchChem offers high-quality 5-Chloroisoquinolin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloroisoquinolin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

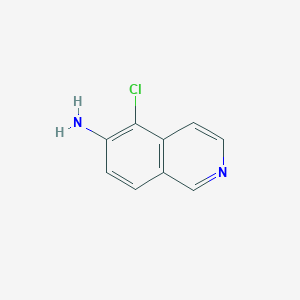

Structure

3D Structure

Properties

IUPAC Name |

5-chloroisoquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQWMNZPARVHIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10658132 | |

| Record name | 5-Chloroisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566943-99-5 | |

| Record name | 5-Chloro-6-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566943-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloroisoquinolin-6-amine chemical properties and structure

<An In-depth Technical Guide to 5-Chloroisoquinolin-6-amine

In the landscape of medicinal chemistry and organic synthesis, the isoquinoline scaffold is a privileged structure, forming the core of numerous alkaloids and pharmacologically active compounds.[1] Among its many derivatives, 5-Chloroisoquinolin-6-amine stands out as a critical building block. Its unique substitution pattern—an electron-withdrawing chlorine atom and an electron-donating amine group on the fused benzene ring—creates a molecule with distinct reactivity and vast potential for creating diverse and complex molecular architectures.[2]

This guide provides an in-depth technical overview of 5-Chloroisoquinolin-6-amine, designed for researchers, scientists, and drug development professionals. We will explore its core chemical properties, structure, synthesis, and applications, offering field-proven insights into its utility as a versatile intermediate in modern chemical research.

Chemical Identity and Structure

5-Chloroisoquinolin-6-amine is a heterocyclic aromatic compound. The core structure consists of a bicyclic system where a benzene ring is fused to a pyridine ring. The placement of the chlorine atom at the 5-position and the amino group at the 6-position is crucial, as it significantly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions in biological systems.[3]

The presence of the nucleophilic amino group and the chlorine atom, which can participate in various coupling reactions, makes this compound a valuable starting material for constructing more complex molecules.[2][3]

Caption: 2D structure of 5-Chloroisoquinolin-6-amine.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 5-Chloroisoquinolin-6-amine.

| Property | Value | Source |

| CAS Number | 566943-99-5 | [4] |

| Molecular Formula | C₉H₇ClN₂ | [4] |

| Molecular Weight | 178.62 g/mol | [3][4] |

| Density | 1.4±0.1 g/cm³ | [4] |

| Boiling Point | 354.9±22.0 °C at 760 mmHg | [4] |

| Flash Point | 168.4±22.3 °C | [4] |

| LogP | 1.65 | [4] |

| PSA (Polar Surface Area) | 38.91 Ų | [4] |

| Index of Refraction | 1.712 | [4] |

Synthesis and Reactivity

The synthesis of substituted isoquinolines is a well-trodden path in organic chemistry. While specific, detailed protocols for the direct synthesis of 5-Chloroisoquinolin-6-amine are not abundant in public-facing literature, its synthesis can be inferred from established methodologies for related compounds.

A common strategy for producing amino-chloro-isoquinolines involves the reduction of a corresponding nitro-chloro precursor. For instance, the synthesis of the isomeric 5-Amino-1-chloroisoquinoline is achieved by the reduction of 1-chloro-5-nitroisoquinoline using stannous chloride dihydrate.[5] This suggests a plausible and robust pathway for synthesizing the target compound would involve a similar selective reduction of a 5-chloro-6-nitroisoquinoline intermediate.

Conceptual Synthetic Workflow

The following workflow illustrates a logical, multi-step synthesis for a related compound, which serves as a model for how 5-Chloroisoquinolin-6-amine could be prepared. This process highlights the conversion of an amine to a halide via a diazonium salt, a cornerstone of aromatic chemistry.

Caption: Conceptual workflow for Sandmeyer reaction on an aminoisoquinoline.[2]

Detailed Protocol: Synthesis of 5-Amino-1-chloroisoquinoline (An Analogous Protocol)

This protocol, adapted from patent literature for a structural isomer, demonstrates a reliable method for reducing a nitro group to an amine on a chloroisoquinoline scaffold.[5] This method is highly relevant for researchers planning a synthesis of 5-Chloroisoquinolin-6-amine from a nitro precursor.

Objective: To synthesize 5-Amino-1-chloroisoquinoline from 1-chloro-5-nitroisoquinoline.

Materials:

-

1-chloro-5-nitroisoquinoline (450 mg, 2.2 mmol)

-

Stannous chloride dihydrate (2.4 g, 11 mmol)

-

Ethyl acetate (EtOAc, 50 mL)

-

Ice-water

-

Aqueous Sodium Carbonate (Na₂CO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A mixture of 1-chloro-5-nitroisoquinoline, stannous chloride dihydrate, and EtOAc is stirred under reflux in a nitrogen atmosphere for 3 hours.[5]

-

Rationale: Stannous chloride (SnCl₂) is a classical and effective reducing agent for converting aromatic nitro groups to primary amines, especially when other reducible functional groups are present. Refluxing in EtOAc provides the necessary thermal energy for the reaction to proceed at a reasonable rate.

-

After cooling, the mixture is poured into ice-water and basified to a pH of 10.0 with aqueous Na₂CO₃.[5]

-

Rationale: The acidic tin salts formed during the reaction must be neutralized to deprotonate the product amine, rendering it soluble in the organic solvent. Basification also precipitates tin hydroxides, aiding in their removal.

-

The organic phase is separated, and the aqueous phase is extracted with EtOAc.[5]

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under vacuum.[5]

-

Rationale: Washing with brine removes residual water and inorganic salts. Drying with anhydrous Na₂SO₄ removes trace water from the organic solvent before evaporation.

-

The resulting residue is purified by column chromatography on silica gel to yield the product as a light yellow solid.[5]

Applications in Research and Drug Discovery

Halogenated aminoisoquinolines like 5-Chloroisoquinolin-6-amine are valuable building blocks in medicinal chemistry.[3] The isoquinoline core is a known scaffold for developing novel therapeutic agents, particularly kinase inhibitors, due to its ability to mimic the purine ring of ATP and bind within the ATP-binding site of kinases.[6]

The specific utility of this compound includes:

-

Pharmaceutical Intermediates: It serves as a crucial starting material for synthesizing more complex molecules targeting a range of diseases. The chloro- and amino- groups provide two distinct points for functionalization, allowing for the generation of diverse chemical libraries.[2][3]

-

Kinase Inhibitor Development: The general class of chloro-substituted quinolines and isoquinolines is integral to the design of inhibitors for signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[6]

-

Heterocyclic Chemistry: The compound is a versatile intermediate for constructing more complex fused ring systems and other novel heterocyclic frameworks.[3] The chlorine atom can be displaced or used in cross-coupling reactions, while the amine group can be acylated, alkylated, or used in cyclization reactions.

The positioning of the functional groups significantly impacts the electronic distribution and, consequently, the biological activity and reactivity of the compound compared to its isomers.[3] This makes 5-Chloroisoquinolin-6-amine a unique tool for structure-activity relationship (SAR) studies.

Conclusion

5-Chloroisoquinolin-6-amine is a strategically important chemical intermediate with significant potential in organic synthesis and drug discovery. Its defined structure, combined with the dual functionality of its chloro and amino substituents, provides chemists with a versatile platform for molecular exploration. The insights and protocols detailed in this guide serve as a foundational resource for researchers aiming to leverage the unique properties of this compound in their work, from benchtop synthesis to the development of novel therapeutic agents.

References

-

Title: 5-Chloroisoquinolin-6-amine | CAS#:566943-99-5 | Chemsrc Source: Chemsrc URL: [Link]

-

Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]

- 4. 5-Chloroisoquinolin-6-amine | CAS#:566943-99-5 | Chemsrc [chemsrc.com]

- 5. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-Chloroisoquinolin-6-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroisoquinolin-6-amine is a halogenated aminoisoquinoline that serves as a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The isoquinoline scaffold is a prominent feature in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and antiviral activities.[2][3] The specific substitution pattern of a chlorine atom at the 5-position and an amino group at the 6-position endows this molecule with a unique electronic and steric profile, making it a target of interest for the synthesis of novel chemical entities. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential applications, with a particular focus on its prospective role in the development of therapeutics for neurodegenerative diseases.

Core Physicochemical and Structural Data

A clear understanding of the fundamental properties of 5-Chloroisoquinolin-6-amine is essential for its application in research and development. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 566943-99-5 | [] |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | [1] |

| IUPAC Name | 5-chloroisoquinolin-6-amine | |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

Synthesis and Chemical Reactivity

While a specific, peer-reviewed synthesis protocol for 5-Chloroisoquinolin-6-amine is not extensively documented in publicly available literature, a plausible and efficient synthetic strategy can be devised based on established organic chemistry principles and published syntheses of closely related isomers and precursors.

Proposed Synthetic Pathway

A logical approach to the synthesis of 5-Chloroisoquinolin-6-amine would involve a two-step process starting from the commercially available 5-chloroisoquinoline. This strategy leverages the directing effects of the existing chloro-substituent and the well-established chemistry of nitration and subsequent reduction of aromatic nitro groups.

Causality of Experimental Choices:

-

Nitration: The nitration of the isoquinoline ring is a standard electrophilic aromatic substitution. The presence of the deactivating chloro group at the 5-position would likely direct the incoming nitro group to the 6- or 8-position. The 6-position is often favored due to electronic and steric considerations. The use of a mixture of nitric and sulfuric acid is a classic and effective method for generating the necessary nitronium ion (NO₂⁺) for this transformation.

-

Reduction: The reduction of the nitro group to a primary amine is a high-yielding and reliable transformation. Several methods are effective for this purpose. The use of iron powder in the presence of an acid like hydrochloric acid is a cost-effective and common laboratory method. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst offers a cleaner reaction profile with easier product isolation.[5]

Chemical Reactivity

The reactivity of 5-Chloroisoquinolin-6-amine is dictated by its three key structural features: the isoquinoline core, the amino group, and the chloro substituent.

-

Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by substitution (Sandmeyer-type reactions). This provides a versatile handle for introducing diverse functional groups and building more complex molecules.[6]

-

Chloro Group: The chlorine atom can participate in nucleophilic aromatic substitution reactions, although this may require forcing conditions or activation by electron-withdrawing groups. More commonly, it can be functionalized via transition metal-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2]

-

Isoquinoline Ring: The nitrogen atom in the isoquinoline ring is basic and can be protonated or alkylated. The ring system itself can undergo further electrophilic or nucleophilic substitutions depending on the reaction conditions and the directing effects of the existing substituents.

Potential Applications in Drug Discovery and Research

While direct biological studies on 5-Chloroisoquinolin-6-amine are limited, the known activities of its parent scaffold, 5-chloroisoquinoline, and other related isoquinolines provide strong indications of its potential therapeutic applications.

Inhibition of SARM1 and Neuroprotection

A highly promising area of investigation for 5-Chloroisoquinolin-6-amine is in the field of neurodegenerative diseases. The parent compound, 5-chloroisoquinoline, has been identified as an inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1). SARM1 is a key enzyme that plays a central role in programmed axon degeneration, a common pathological feature in a wide range of neurological disorders, including peripheral neuropathies, traumatic brain injury, and neurodegenerative diseases like Parkinson's and Alzheimer's disease.

The SARM1-mediated axon degeneration pathway is a critical target for therapeutic intervention. Under normal conditions, SARM1 is held in an inactive state. However, upon neuronal injury or disease-related stress, SARM1 becomes activated and its intrinsic NADase activity leads to a rapid depletion of nicotinamide adenine dinucleotide (NAD⁺), a crucial molecule for cellular energy metabolism and survival. This NAD⁺ depletion triggers a cascade of events culminating in the breakdown of the axon.

Given that 5-chloroisoquinoline is a known SARM1 inhibitor, it is highly plausible that 5-Chloroisoquinolin-6-amine and its derivatives could also exhibit inhibitory activity against this enzyme. The presence of the 6-amino group provides a valuable point for chemical modification to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for a medicinal chemistry campaign targeting SARM1.

Other Potential Therapeutic Areas

The broader class of quinoline and isoquinoline derivatives has been extensively explored for various therapeutic applications.

-

Kinase Inhibition: The quinoline and isoquinoline scaffolds can act as mimics of the purine ring of ATP, enabling them to bind to the ATP-binding site of protein kinases.[7] Many kinase inhibitors used in oncology feature these heterocyclic systems. The amino and chloro groups on 5-Chloroisoquinolin-6-amine could be functionalized to generate libraries of compounds for screening against various kinases implicated in cancer and inflammatory diseases.

-

Anticancer Activity: Substituted isoquinolines have been shown to exhibit cytotoxic activity against various cancer cell lines through mechanisms such as topoisomerase II inhibition.[3]

-

Antimicrobial and Antiviral Activity: The isoquinoline nucleus is present in several natural products with antimicrobial and antiviral properties.[2]

Representative Experimental Protocol: In Vitro SARM1 Inhibition Assay

The following is a representative, step-by-step protocol for evaluating the inhibitory potential of 5-Chloroisoquinolin-6-amine against SARM1 NADase activity. This protocol is based on general principles of enzyme inhibition assays and would require optimization for specific laboratory conditions.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-Chloroisoquinolin-6-amine against recombinant human SARM1.

Materials:

-

Recombinant human SARM1 (constitutively active, e.g., SAM-TIR domains)

-

5-Chloroisoquinolin-6-amine

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with NaCl and MgCl₂)

-

Detection reagent for ADP-ribose (the product of NAD⁺ hydrolysis)

-

384-well assay plates

-

Plate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of 5-Chloroisoquinolin-6-amine in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations (e.g., from 100 µM to 1 nM). Include a vehicle control (DMSO only).

-

-

Enzyme Reaction:

-

Add a defined amount of recombinant SARM1 enzyme to each well of the 384-well plate containing the diluted compound or vehicle control.

-

Incubate the enzyme and compound mixture at room temperature for a pre-determined time (e.g., 30 minutes) to allow for binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a solution of NAD⁺ to each well at a final concentration close to its Michaelis-Menten constant (Km).

-

-

Reaction Incubation and Termination:

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution or by proceeding directly to the detection step if using a continuous assay format.

-

-

Detection and Data Analysis:

-

Add the detection reagent that specifically measures the amount of ADP-ribose produced.

-

Read the signal (e.g., fluorescence or absorbance) using a plate reader.

-

Calculate the percentage of SARM1 inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation and Controls:

-

Positive Control: Include a known SARM1 inhibitor in the assay to validate the assay performance.

-

Negative Control: Wells with no enzyme should be included to determine the background signal.

-

Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for a high-throughput screening assay.

Conclusion

5-Chloroisoquinolin-6-amine represents a promising, yet underexplored, chemical scaffold for the development of novel therapeutics. While specific data on its synthesis and biological activity are sparse, its structural relationship to known bioactive molecules, particularly the SARM1 inhibitor 5-chloroisoquinoline, provides a strong rationale for its investigation as a potential treatment for neurodegenerative diseases. The versatile reactivity of its functional groups offers ample opportunities for chemical modification and optimization. Further research into the synthesis, characterization, and biological evaluation of 5-Chloroisoquinolin-6-amine and its derivatives is warranted to fully elucidate its therapeutic potential.

References

-

Organic Syntheses. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Retrieved from [Link]

- Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis, 15.5.

-

Lee, E. S., et al. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. Bioorganic & Medicinal Chemistry, 15(1), 451-457. Retrieved from [Link]

Sources

- 1. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic data for 5-Chloroisoquinolin-6-amine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloroisoquinolin-6-amine

Abstract

5-Chloroisoquinolin-6-amine is a substituted heterocyclic amine of significant interest in medicinal chemistry and drug development. As a key building block, its structural integrity is paramount for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the unambiguous structural elucidation and quality control of this compound. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and data interpretation strategies grounded in authoritative scientific principles.

Introduction: The Structural Imperative of 5-Chloroisoquinolin-6-amine

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] The specific substitution pattern of 5-Chloroisoquinolin-6-amine, featuring a chlorine atom at the C5 position and an amine group at the C6 position, offers unique electronic and steric properties. The chlorine atom serves as a versatile synthetic handle for cross-coupling reactions, while the amino group provides a site for nucleophilic chemistry, making this compound a valuable intermediate in the synthesis of complex molecular architectures.[2]

Given its role as a foundational precursor, verifying the identity and purity of 5-Chloroisoquinolin-6-amine is a critical first step in any synthetic campaign. Spectroscopic analysis provides a definitive "fingerprint" of the molecule, confirming the connectivity of atoms and the presence of key functional groups. This guide establishes a self-validating framework for the characterization of this molecule, ensuring the reliability and reproducibility of subsequent research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

Expertise & Experience: The "Why" Behind the Protocol

The choice of a deuterated solvent is the first critical decision. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar aromatic amines and its non-interfering chemical shift range. The amine protons (-NH₂) are exchangeable and often appear as a broad signal; running the experiment in DMSO-d₆ allows for their observation, whereas they might be exchanged away in solvents like D₂O.[3] A spectrometer frequency of 400 MHz or higher is recommended for ¹H NMR to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons on the isoquinoline ring.[4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Chloroisoquinolin-6-amine and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆.

-

Solvent & Standard: Use a high-purity deuterated solvent (DMSO-d₆, 99.8+ atom % D). The residual solvent peak (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) will serve as the internal reference.[5]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data at a standard probe temperature of 25 °C.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a sufficient number of scans (e.g., 16-32) to obtain a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

Data Presentation: Predicted NMR Spectral Data

While direct experimental spectra for this specific molecule are not widely published, we can predict the chemical shifts with high accuracy based on established substituent effects on the isoquinoline ring system and data from analogous compounds like 5-aminoisoquinoline.[8][9]

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Chloroisoquinolin-6-amine in DMSO-d₆

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-1 | ~9.1 | s | ~152 |

| H-3 | ~8.4 | d | ~143 |

| H-4 | ~7.6 | d | ~112 |

| C-4a | - | - | ~128 |

| C-5 | - | - | ~125 |

| C-6 | - | - | ~145 |

| H-7 | ~7.2 | d | ~120 |

| H-8 | ~7.9 | d | ~129 |

| C-8a | - | - | ~135 |

| 6-NH₂ | ~5.5 | br s | - |

s = singlet, d = doublet, br s = broad singlet

Authoritative Grounding: Interpreting the NMR Spectra

-

¹H NMR: The protons on the pyridine ring (H-1 and H-3) are expected to be the most deshielded (downfield) due to the electron-withdrawing effect of the nitrogen atom. H-8 is deshielded by the anisotropic effect of the fused ring system. The amine protons (NH₂) typically appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.[3] The protons H-7 and H-8, and H-3 and H-4, will appear as doublets due to coupling with their respective neighbors.

-

¹³C NMR: The carbon chemical shift range for aromatic compounds is typically 100-170 ppm.[10] The carbons directly attached to electronegative atoms (C-5 attached to Cl, C-6 to NH₂, and carbons near the ring nitrogen) will have their chemical shifts significantly influenced. C-6, bonded to the electron-donating amine group, is expected to be shifted upfield relative to an unsubstituted carbon, while C-5, bonded to the electron-withdrawing chlorine, will be shifted downfield. Quaternary carbons (C-4a, C-5, C-6, C-8a) will typically show weaker signals in the ¹³C NMR spectrum.[11]

Visualization: NMR Workflow

Caption: Workflow for NMR analysis of 5-Chloroisoquinolin-6-amine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Molecular bonds vibrate at characteristic frequencies, and when exposed to infrared radiation, they absorb energy at these frequencies.

Expertise & Experience: The "Why" Behind the Protocol

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders. It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for making KBr pellets. The key functional groups to identify in 5-Chloroisoquinolin-6-amine are the N-H bonds of the primary amine, the C-N bond, the aromatic C=C and C-H bonds, and the C-Cl bond.

Experimental Protocol: IR Data Acquisition

-

Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Before analyzing the sample, run a background scan with a clean ATR crystal. This subtracts the spectrum of the ambient atmosphere (e.g., CO₂, H₂O) from the sample spectrum.

-

Sample Analysis: Place a small amount of the solid 5-Chloroisoquinolin-6-amine powder directly onto the ATR crystal. Apply consistent pressure using the built-in press to ensure good contact.

-

Data Collection: Collect the spectrum, typically over a range of 4000-600 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Presentation: Characteristic IR Absorptions

Table 2: Predicted IR Absorption Frequencies for 5-Chloroisoquinolin-6-amine

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Comments |

| N-H Stretch (Amine) | 3400 - 3300 | Medium | Primary amines show two distinct bands (asymmetric and symmetric stretch).[12] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Characteristic of sp² C-H bonds.[13] |

| C=C Aromatic Stretch | 1620 - 1450 | Medium-Strong | Multiple bands are expected from the isoquinoline ring system. |

| N-H Bend (Amine) | 1650 - 1580 | Medium | Scissoring vibration of the primary amine.[12] |

| C-N Stretch (Aromatic) | 1335 - 1250 | Strong | Stronger than aliphatic C-N due to resonance.[12] |

| C-Cl Stretch | 800 - 600 | Strong | Found in the fingerprint region. |

Authoritative Grounding: Interpreting the IR Spectrum

The most diagnostic feature will be the pair of medium-intensity peaks in the 3400-3300 cm⁻¹ region, which is a hallmark of a primary amine (-NH₂). The region from 1620-1450 cm⁻¹ will contain several sharp bands corresponding to the C=C bond stretching within the aromatic rings. The strong absorption for the aromatic C-N stretch is expected around 1300 cm⁻¹.[12] The C-Cl stretch appears at lower wavenumbers, in the more complex "fingerprint region."

Visualization: IR Workflow

Caption: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through high-resolution instruments, the molecular formula.

Expertise & Experience: The "Why" Behind the Protocol

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like 5-Chloroisoquinolin-6-amine, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[14] This gives a clear indication of the molecular weight. A key feature to look for is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, any ion containing one chlorine atom will appear as two peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[15] This provides definitive evidence for the presence of a single chlorine atom.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. A high-resolution instrument (e.g., TOF or Orbitrap) is preferred for accurate mass measurement.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in positive ion mode to generate the [M+H]⁺ ion.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-300).

-

Data Analysis: Determine the m/z of the molecular ion and look for the characteristic M and M+2 isotopic pattern. If using a high-resolution instrument, use the accurate mass to determine the elemental composition.

Data Presentation: Expected Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry Data for 5-Chloroisoquinolin-6-amine

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Expected Isotopic Pattern |

| [M+H]⁺ | C₉H₈³⁵ClN₂ | 179.0425 | Base Peak (100% relative abundance) |

| [M+2+H]⁺ | C₉H₈³⁷ClN₂ | 181.0396 | ~32% relative abundance of the base peak. |

Authoritative Grounding: Interpreting the Mass Spectrum

The molecular formula of 5-Chloroisoquinolin-6-amine is C₉H₇ClN₂. The nominal molecular weight is 178.62 g/mol . In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺. The spectrum should show a pair of peaks at approximately m/z 179 and 181. The peak at m/z 179 corresponds to molecules containing the ³⁵Cl isotope, and the peak at m/z 181 corresponds to those with the ³⁷Cl isotope. The ~3:1 intensity ratio of these peaks is a definitive confirmation of the presence of one chlorine atom.[15] Further fragmentation, if induced, might involve the loss of HCN or chlorine radical, but the molecular ion cluster is the most diagnostic feature.[16]

Visualization: MS Workflow

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Conclusion

The structural verification of 5-Chloroisoquinolin-6-amine is reliably achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive atomic connectivity, IR spectroscopy confirms the presence of essential functional groups, and mass spectrometry verifies the molecular weight and elemental formula. The protocols and interpretive frameworks detailed in this guide establish a robust, self-validating system for the characterization of this important synthetic intermediate, ensuring the integrity of data for researchers and drug development professionals.

References

-

Li, J., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4797. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

University of Calgary. (n.d.). Sample IR spectra. Available at: [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Available at: [Link]

-

Chemguide. (n.d.). Mass spectra - the M+2 peak. Available at: [Link]

-

Zeng, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 775. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data. Available at: [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Available at: [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Chloroquinoxalin-6-amine|CAS 1287747-30-1|Supplier [benchchem.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. 5-Aminoisoquinoline(1125-60-6) 1H NMR spectrum [chemicalbook.com]

- 9. 5-Aminoisoquinoline(1125-60-6) 13C NMR [m.chemicalbook.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 5-Chloroisoquinolin-6-amine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among these, derivatives of 5-chloroisoquinolin-6-amine represent a promising, yet underexplored, class of molecules with significant therapeutic potential. The strategic placement of a chlorine atom at the 5-position and an amino group at the 6-position offers a unique combination of electronic properties and synthetic handles for the development of novel drug candidates. This technical guide provides a comprehensive overview of the known and predicted biological activities of 5-chloroisoquinolin-6-amine derivatives, with a focus on their potential as anticancer agents, kinase inhibitors, and antimicrobial compounds. We will delve into the structure-activity relationships that govern their biological effects and provide detailed experimental protocols for their synthesis and biological evaluation.

Introduction: The Isoquinoline Scaffold in Drug Discovery

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are integral to the development of a wide array of pharmaceuticals.[1] The inherent aromaticity and the presence of a basic nitrogen atom allow for diverse interactions with biological targets. The fusion of a benzene ring with a pyridine ring creates a scaffold that is both rigid and amenable to substitution, enabling the fine-tuning of pharmacological properties.

The 5-chloroisoquinolin-6-amine core is of particular interest due to the distinct electronic influence of its substituents. The electron-withdrawing nature of the chlorine atom at the 5-position can modulate the pKa of the isoquinoline nitrogen and influence binding affinities to target proteins. Conversely, the amino group at the 6-position serves as a versatile synthetic handle for the introduction of various pharmacophores through reactions such as acylation, alkylation, and sulfonylation. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Predicted and Observed Biological Activities

While extensive research specifically on 5-chloroisoquinolin-6-amine derivatives is still emerging, the known biological activities of structurally related chloro- and amino-substituted quinolines and isoquinolines provide a strong foundation for predicting their therapeutic potential.

Anticancer Activity

Numerous quinoline and isoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2][3] For instance, derivatives of 6-chloro-quinazolinone have been shown to induce apoptosis in cancer cell lines.[4] The presence of a chlorine atom on the heterocyclic ring is often associated with enhanced cytotoxic effects.[5] It is hypothesized that 5-chloroisoquinolin-6-amine derivatives could exert anticancer effects by intercalating with DNA, inhibiting topoisomerases, or modulating the activity of protein kinases involved in cancer cell proliferation and survival.

Kinase Inhibition

The quinoline and isoquinoline scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors.[6][7] The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases. The 5-chloro and 6-amino substituents can be tailored to interact with specific residues within the kinase domain, thereby conferring selectivity and potency. For example, the amino group can be functionalized to target the solvent-exposed region of the kinase, a common strategy for improving inhibitor affinity and selectivity. Given that derivatives of the isomeric 3-chloroisoquinolin-6-amine have been investigated as kinase inhibitors, it is highly probable that 5-chloroisoquinolin-6-amine derivatives will also exhibit activity against various kinases.[8]

Antimicrobial Activity

Halogenated quinoline derivatives have a long history of use as antimicrobial agents.[9][10] Cloxyquin (5-chloroquinolin-8-ol), for example, exhibits potent activity against Mycobacterium tuberculosis.[10] The chlorine atom is thought to contribute to the antimicrobial efficacy by enhancing the lipophilicity of the molecule, thereby facilitating its passage through microbial cell membranes. The 6-amino group on the 5-chloroisoquinolin-6-amine scaffold provides an opportunity to introduce moieties that can further enhance antimicrobial potency or broaden the spectrum of activity.

Structure-Activity Relationships (SAR)

The biological activity of 5-chloroisoquinolin-6-amine derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

-

The Role of the Chlorine Atom: The position and presence of the chlorine atom are critical. It can influence the electronic distribution of the entire ring system, affecting binding to target macromolecules. In many cases, halogenation enhances biological activity.

-

Functionalization of the Amino Group: The 6-amino group is a key point for derivatization. The nature of the substituent attached to this amine can dramatically alter the biological activity. For instance, the introduction of bulky aromatic groups can enhance anticancer activity, while the addition of basic side chains may improve kinase inhibitory potential.

-

Substitution on the Isoquinoline Core: Further substitutions on other positions of the isoquinoline ring can also modulate activity. For example, the introduction of methoxy groups at positions 7 and 8 has been shown to be important for the activity of certain isoquinoline alkaloids.

The following diagram illustrates the key pharmacophoric features of the 5-chloroisoquinolin-6-amine scaffold and potential points for modification to enhance biological activity.

Caption: Key pharmacophoric features and SAR of 5-chloroisoquinolin-6-amine.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 5-chloroisoquinolin-6-amine derivatives.

Synthesis of the 5-Chloroisoquinolin-6-amine Scaffold

The synthesis of the core scaffold can be achieved through a multi-step process, often starting from a readily available substituted benzene derivative. A plausible synthetic route is outlined below.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion

Derivatives of 5-chloroisoquinolin-6-amine represent a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of related chloro- and amino-substituted heterocyclic compounds, this class of molecules holds significant potential as anticancer, kinase inhibitory, and antimicrobial agents. The synthetic accessibility of the 6-amino position allows for extensive structure-activity relationship studies to optimize potency and selectivity. The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of new 5-chloroisoquinolin-6-amine derivatives, paving the way for the discovery of next-generation therapeutics.

References

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 746-752. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Katariya, K. C., et al. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 94, 103406. [Link]

- Roskoski, R. Jr. (2019). Small molecule inhibitors of the JAK3 tyrosine kinase. Pharmacological Research, 142, 1-16.

-

Kaur, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances, 11(21), 12254-12287. [Link]

-

Gan, G., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

- Smith, A. B., et al. (1977). 8-amino-5,6,7,8-tetrahydroquinoline derivatives.

-

Hegedűs, D., et al. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. European Journal of Pharmaceutical Sciences, 209, 107084. [Link]

-

Gonzalez-Bacerio, J., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 64, 473-482. [Link]

-

Watt, G., et al. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(10), 3319-3320. [Link]

Sources

- 1. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]

- 9. 5-Chloroquinoxalin-6-amine | C8H6ClN3 | CID 21430517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids - Repository of the Academy's Library [real.mtak.hu]

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Isoquinoline Alkaloids

Foreword

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of approximately 2,500 known natural alkaloids and a vast number of synthetic compounds.[1] From the potent analgesic properties of morphine, first isolated in the 19th century, to the broad antimicrobial activity of berberine, this class of nitrogen-containing heterocycles has been a cornerstone of drug discovery.[2][3] Their remarkable structural diversity underpins a wide spectrum of pharmacological activities, including anticancer, neuroprotective, antiviral, and anti-inflammatory effects.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the modern strategies employed in the discovery of novel isoquinoline alkaloids and the core synthetic methodologies for their construction. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: The Discovery Engine: From Natural Sources to Computational Design

The identification of new bioactive isoquinoline alkaloids has evolved from the classical extraction of natural products to a multi-pronged approach integrating high-throughput screening and sophisticated computational methods.

Natural Product Isolation and Modern Elucidation

Historically, the plant kingdom—particularly species within the Papaveraceae, Berberidaceae, and Ranunculaceae families—has been the primary source of isoquinoline alkaloids.[7][8] While traditional methods of extraction and purification remain relevant, modern discovery workflows are significantly accelerated by advanced analytical techniques.

The contemporary process involves a systematic investigation beginning with crude plant extracts. High-Performance Liquid Chromatography (HPLC) is employed for separation, often coupled directly with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This hyphenated approach allows for rapid identification of known compounds and dereplication, focusing efforts on novel chemical entities. Between 2019 and 2023 alone, over 250 new isoquinoline alkaloids with diverse structures and bioactivities were isolated and identified using these modern techniques.[9]

Library Synthesis and High-Throughput Screening (HTS)

To explore chemical space beyond what is naturally available, medicinal chemists increasingly rely on the synthesis of compound libraries. Solution-phase parallel synthesis is a key strategy for generating a large and diverse set of isoquinoline derivatives for high-throughput screening.[10] This approach facilitates the rapid exploration of structure-activity relationships (SAR) by systematically varying substituents around the core scaffold.

For instance, a library of N-alkyl-octahydroisoquinolin-1-one-8-carboxamides was constructed using a tandem Diels-Alder/acylation sequence, yielding 72 distinct compounds for biological evaluation.[11] Such libraries are then screened against specific biological targets (e.g., enzymes, receptors, cell lines) to identify "hit" compounds with desired activity.

In Silico Discovery: The Computational Frontier

Computational chemistry and computer-aided drug design (CADD) have become indispensable tools for accelerating the discovery process.[12] These methods offer a cost-effective and rapid means of prioritizing candidates for synthesis and testing.[13]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand (the isoquinoline derivative) when bound to a target protein. By calculating a "docking score," researchers can estimate the binding affinity and identify promising candidates. For example, computational studies were used to examine the binding affinity and inhibitory potential of various isoquinoline alkaloids against Microtubule Affinity Regulating Kinase 4 (MARK4), a target implicated in neurodegenerative diseases.[12]

-

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. This model can be used to virtually screen large databases of compounds to find novel scaffolds that fit the required criteria.

-

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, helping to identify candidates with favorable drug-like properties early in the discovery pipeline.

The synergy between these approaches creates a powerful discovery engine. Natural products often provide the initial inspiration and validated pharmacophores. Computational models then guide the design of focused combinatorial libraries, which are synthesized and screened. The resulting data is fed back into the computational models, creating an iterative cycle of design, synthesis, and testing that efficiently optimizes lead compounds.

Caption: Integrated workflow for modern isoquinoline alkaloid discovery.

Part 2: Core Synthetic Strategies for the Isoquinoline Nucleus

The construction of the isoquinoline core is a foundational challenge in organic synthesis. Several classic name reactions have become the workhorses for assembling this scaffold, each with specific advantages depending on the desired substitution pattern and oxidation state.

The Bischler-Napieralski Reaction

This reaction is one of the most powerful and frequently used methods for synthesizing 3,4-dihydroisoquinolines, which are immediate precursors to both fully aromatized isoquinolines and reduced tetrahydroisoquinolines (THIQs).[14][15]

-

Principle & Causality: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[16] It involves the cyclization of a β-phenylethylamide using a strong dehydrating agent, often a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[17] The choice of reagent is critical: POCl₃ is effective for arenes activated with electron-donating groups, as these stabilize the positive charge buildup during the electrophilic attack. For less activated systems, harsher conditions, such as P₂O₅ in refluxing POCl₃, are required to drive the dehydration and subsequent cyclization.[16][18]

-

Mechanism: The reaction is believed to proceed through a nitrilium ion intermediate. The amide oxygen is first activated by the Lewis acid, making it a good leaving group. Subsequent elimination generates a highly electrophilic nitrilium ion, which is then attacked by the electron-rich aromatic ring to close the six-membered ring.

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

-

Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the β-phenylethylamide substrate (1.0 eq).

-

Solvent: Add a suitable anhydrous solvent (e.g., acetonitrile or toluene, ~0.1 M concentration).

-

Reagent Addition: While stirring under nitrogen, carefully add phosphorus oxychloride (POCl₃, 2.0-5.0 eq) dropwise at 0 °C. Causality: The excess POCl₃ acts as both the dehydrating agent and, in some cases, the solvent. The reaction is exothermic and requires careful temperature control.

-

Reaction: After the addition is complete, slowly warm the mixture to reflux (typically 80-110 °C) and maintain for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃. Basify the aqueous solution with a strong base (e.g., concentrated NH₄OH or NaOH) to pH > 10. Trustworthiness: This step is self-validating. The product is a basic amine, which will be insoluble in the basic aqueous layer and can be extracted. The color change and potential precipitation of salts confirm the quench and basification.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.

The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction is a cornerstone for the synthesis of tetrahydroisoquinolines (THIQs), a subclass of alkaloids with immense biological importance.[19][20]

-

Principle & Causality: This reaction is another example of an intramolecular electrophilic aromatic substitution, specifically a special case of the Mannich reaction.[19] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[21] The success of the reaction is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups (e.g., hydroxyl or methoxy) strongly activate the ring towards electrophilic attack, allowing the reaction to proceed under mild, often physiological, conditions.[21][22] This biomimetic potential is a key feature of the reaction.

-

Mechanism: The reaction begins with the formation of a Schiff base (iminium ion) from the amine and the carbonyl compound. Protonation of the nitrogen enhances the electrophilicity of the iminium carbon. The activated aromatic ring then acts as a nucleophile, attacking the iminium ion to form the new six-membered ring and generate the THIQ core.[21]

Caption: Key steps in the Pictet-Spengler reaction pathway.

-

Setup: In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., methanol, water, or a mixture).

-

Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution at room temperature.

-

Acid Catalyst: Adjust the pH of the mixture to 4-6 using an appropriate acid (e.g., HCl, trifluoroacetic acid). Causality: The acidic medium is crucial for catalyzing both the formation of the iminium ion and the subsequent electrophilic aromatic substitution. Overly acidic conditions can lead to side reactions, so pH control is important.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Part 3: Biological Activity and Structure-Activity Relationship (SAR)

The therapeutic potential of isoquinoline alkaloids stems from their ability to interact with a wide array of biological targets.[23] Their planar aromatic system and basic nitrogen atom are key features for binding to enzymes and receptors.

Diverse Pharmacological Profiles

The range of biological activities exhibited by this class is exceptionally broad.[2][6] Recent reviews have highlighted significant findings in several key areas.[9][24]

| Alkaloid Class | Example(s) | Primary Biological Activity | Therapeutic Potential |

| Simple Isoquinolines | Papaverine | Vasodilator, smooth muscle relaxant[14][23] | Treatment of spasms, erectile dysfunction[1] |

| Benzylisoquinolines | Morphine, Codeine | Opioid receptor agonist[2] | Analgesia, antitussive[2] |

| Protoberberines | Berberine | Antimicrobial, anti-inflammatory, anticancer[1][5] | Metabolic diseases, infections, cancer[4][24] |

| Benzophenanthridines | Sanguinarine | Antimicrobial, anticancer[1] | Topical antiseptic, potential anticancer agent[24] |

| Aporphines | Apomorphine | Dopamine agonist[23] | Treatment of Parkinson's disease |

Causality in SAR: The Case of Anticancer Agents

SAR studies are critical for optimizing a lead compound's potency and selectivity while minimizing toxicity. Many isoquinoline alkaloids exert their anticancer effects by intercalating into DNA, disrupting DNA replication and transcription.[23]

For example, the planar structure of protoberberines like berberine is essential for this intercalation.[1] Modifications to this scaffold can significantly impact activity. Introducing substituents at different positions can enhance DNA binding, modulate interactions with enzymes like topoisomerase, or improve cell permeability. For instance, recent research on synthetic isoquinoline-hydrazinyl-thiazole hybrids showed that specific substitutions on the phenyl ring led to selective anti-A549 (lung cancer) activity, with IC₅₀ values in the low micromolar range.[7] This demonstrates how rational design based on SAR principles can lead to the development of novel and more effective therapeutic agents.

References

-

Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2020). MDPI. Available at: [Link]

-

Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. (2022). PubMed. Available at: [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Available at: [Link]

-

In silico investigation and potential therapeutic approaches of isoquinoline alkaloids for neurodegenerative diseases: computer-aided drug design perspective. (n.d.). Taylor & Francis Online. Available at: [Link]

-

Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

-

The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (1951). Wiley Online Library. Available at: [Link]

-

Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences. Available at: [Link]

-

An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications. (2025). CoLab. Available at: [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PubMed Central. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Available at: [Link]

-

Biologically active isoquinoline alkaloids covering 2019–2022. (2024). ResearchGate. Available at: [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PubMed Central. Available at: [Link]

-

Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. (n.d.). Academic OUP. Available at: [Link]

-

Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Royal Society of Chemistry. Available at: [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. Available at: [Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). PubMed. Available at: [Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). ACS Publications. Available at: [Link]

-

Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). ResearchGate. Available at: [Link]

-

RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. (n.d.). Semantic Scholar. Available at: [Link]

-

Bischler napieralski reaction. (n.d.). Slideshare. Available at: [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Available at: [Link]

-

New Progress Has Been Made In The Study Of Novel Structure And Activity Of Isoquinoline Alkaloids. (2023). Jinjing Chemical. Available at: [Link]

-

Bischler–Napieralski reaction. (n.d.). Wikipedia. Available at: [Link]

-

Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines. (n.d.). NIH. Available at: [Link]

-

Synthesis of N-alkyl-octahydroisoquinolin-1-one-8-carboxamide libraries using a tandem Diels-Alder/acylation sequence. (2007). PubMed. Available at: [Link]

- The Isoquinoline Alkaloids: Chemistry and Pharmacology. (n.d.). Google Books.

-

Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. (2025). PubMed Central. Available at: [Link]

-

Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. (2016). figshare. Available at: [Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). ResearchGate. Available at: [Link]

-

Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. (2025). ResearchGate. Available at: [Link]

-

Isoquinoline. (n.d.). Wikipedia. Available at: [Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (n.d.). PubMed Central. Available at: [Link]

-

Synthetic scheme for library of tetrahydroisoquinolinones. (n.d.). ResearchGate. Available at: [Link]

-

Computational Docking and Pharmacological Evaluation of Natural Alkaloids as Safer Alternatives to Synthetic Narcotics. (n.d.). International Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jinjingchemical.com [jinjingchemical.com]

- 4. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of N-alkyl-octahydroisoquinolin-1-one-8-carboxamide libraries using a tandem Diels-Alder/acylation sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. mdpi.com [mdpi.com]

- 15. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 16. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 17. Bischler-Napieralski Reaction [organic-chemistry.org]

- 18. jk-sci.com [jk-sci.com]

- 19. organicreactions.org [organicreactions.org]

- 20. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 22. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications | CoLab [colab.ws]

The Strategic Deployment of 5-Chloroisoquinolin-6-amine in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide focuses on a particularly valuable, yet underexplored, building block: 5-chloroisoquinolin-6-amine. We will delve into its physicochemical properties, strategic applications in the synthesis of high-value therapeutic agents, and the nuanced causality behind its use in drug design. This document serves as a practical resource for researchers, providing detailed experimental protocols for key transformations and insights into the structure-activity relationships that govern the efficacy of its derivatives.

Introduction: The Isoquinoline Core – A Privileged Scaffold in Drug Discovery

The isoquinoline nucleus, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a recurring motif in numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while the nitrogen atom can act as a hydrogen bond acceptor or a site for protonation, influencing solubility and receptor interactions. This inherent versatility has led to the development of isoquinoline-based drugs across a spectrum of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[3][4]

The strategic functionalization of the isoquinoline core is paramount in modulating its pharmacological profile. The introduction of specific substituents, such as halogens and amines, provides critical handles for synthetic elaboration and can profoundly impact target binding affinity, selectivity, and pharmacokinetic properties. 5-Chloroisoquinolin-6-amine, with its strategically positioned chloro and amino groups, represents a highly versatile building block for the construction of complex molecular architectures.

Physicochemical Properties and Reactivity Profile of 5-Chloroisoquinolin-6-amine

A thorough understanding of the physicochemical properties of 5-chloroisoquinolin-6-amine is essential for its effective utilization in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | N/A |

| Molecular Weight | 178.62 g/mol | N/A |

| CAS Number | 566943-99-5 | N/A |

| Appearance | Off-white to yellow solid | N/A |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol | N/A |

The reactivity of 5-chloroisoquinolin-6-amine is dictated by the interplay of its two key functional groups:

-

The 5-Chloro Group: The chlorine atom at the 5-position is a versatile handle for transition metal-catalyzed cross-coupling reactions. Its position on the electron-rich benzene portion of the isoquinoline ring makes it amenable to reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl substituents, enabling extensive exploration of the chemical space around the core scaffold.

-

The 6-Amino Group: The primary amino group at the 6-position is a nucleophilic center and a key site for derivatization. It can readily undergo acylation, sulfonylation, and reductive amination to introduce diverse functionalities. Furthermore, it can participate in condensation reactions to form heterocyclic rings and can be a crucial hydrogen bond donor for target engagement.

Synthetic Utility: A Gateway to Diverse Chemical Scaffolds

The true power of 5-chloroisoquinolin-6-amine lies in its ability to serve as a versatile starting material for the synthesis of a multitude of complex molecules. Below are detailed protocols for key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions at the 5-Position

Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The chloro substituent at the 5-position of the isoquinoline core is an excellent electrophilic partner for these transformations.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide. This reaction is particularly useful for introducing biaryl motifs, which are prevalent in kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-chloroisoquinolin-6-amine (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

-

Reaction Execution: Purge the flask with an inert gas (argon or nitrogen) and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Suzuki-Miyaura Coupling Workflow.

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of diarylamines, aryl alkylamines, and N-aryl heterocycles. This reaction can be employed to further functionalize the 5-position with various amine-containing fragments.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-chloroisoquinolin-6-amine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or SPhos, 0.04-0.10 equiv.), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Execution: Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction by LC-MS or GC-MS.

-

Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Caption: Buchwald-Hartwig Amination Workflow.

Derivatization of the 6-Amino Group

The 6-amino group provides a convenient point for diversification, allowing for the introduction of pharmacophoric elements that can modulate biological activity and physicochemical properties.

The primary amine can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. These functional groups are prevalent in drug molecules and can participate in key hydrogen bonding interactions with protein targets.

Experimental Protocol: General Procedure for Acylation/Sulfonylation

-

Reaction Setup: Dissolve 5-chloroisoquinolin-6-amine (1.0 equiv.) and a base (e.g., triethylamine or pyridine, 1.5-2.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Reagent Addition: Cool the solution to 0 °C and add the desired acyl chloride, sulfonyl chloride, or anhydride (1.1 equiv.) dropwise.

-